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Compound of Interest

Compound Name: 1-Adamantan-1-yl-propan-2-one

Cat. No.: B011686

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
adamantane derivative, 1-Adamantan-1-yl-propan-2-one. The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and development settings. This document details the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Adamantan-1-yl-propan-2-
one, providing a clear and concise reference for researchers.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~2.10 S 3H CHs (a)
~2.20 S 2H CHz (b)

3 x CHz of adamanty!l
~1.65 m 6H

(€)

3 x CHz of adamanty!l
~1.75 m 6H

(d)

3 x CH of adamantyl
~2.00 m 3H

(e)

Note: Predicted values based on typical chemical shifts of similar structures. Precise values

may vary based on solvent and experimental conditions.

« 13 1
Chemical Shift (8) ppm Assignment
~209 C=0(f)
~55 CH2 (b)
~37 3 x CH2 of adamanty! (c)
~28 3 x CHz of adamantyl (d)
~40 3 x CH of adamantyl (e)
~32 C (quaternary) of adamantyl (g)
~30 CHs (a)

Note: Predicted values based on typical chemical shifts of adamantane derivatives and

ketones.

Table 3: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exp!oratpry

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~1715 Strong C=0 stretch

~2900-2850 Strong C-H stretch (adamantyl & alkyl)
~1450 Medium CH:z bend

~1360 Medium CHs bend

Note: Predicted values based on characteristic IR absorptions for ketones and alkanes.

Iahlg_AL._Mass_Sp_eﬂLQmﬂnL(MS)_Qata

Proposed Fragment lon

192.15 [M]* (Molecular lon)

135.12 [M - C3H7O]* (Loss of propanone side chain)
149.13 [M - CsHs]* (Loss of allyl radical)

43.02 [CH3CO]J* (Acylium ion)

Note: Predicted fragmentation pattern. The base peak is often the adamantyl cation at m/z 135.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution of the adamantyl proton signals.

Sample Preparation:

e Dissolve approximately 5-10 mg of 1-Adamantan-1-yl-propan-2-one in about 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de).
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid sample directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: 4000-400 cm~1,
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¢ Resolution: 4 cmm1.
e Number of Scans: 16-32.

e A background spectrum of the empty ATR crystal should be collected prior to the sample
spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source is
commonly used for this type of molecule.

Sample Introduction:

» Direct Insertion Probe (DIP): For solid samples, a small amount is placed in a capillary tube
and introduced directly into the ion source. The sample is then heated to induce vaporization.

o Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into a
gas chromatograph for separation before entering the mass spectrometer.

Data Acquisition (EI):

 |onization Energy: 70 eV.

e Mass Range: m/z 40-500.

e Scan Speed: 1-2 scans per second.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-Adamantan-1-yl-propan-2-one.

Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Adamantan-1-yl-propan-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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